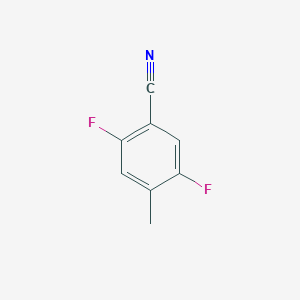

2,5-Difluoro-4-methylbenzonitrile

Descripción

Overview of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

Fluorinated aromatic compounds are organic molecules that feature one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine into these structures dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the strongest of all elements, creates significant electronic effects within a molecule, influencing its reactivity and stability. numberanalytics.comjmu.edu

The incorporation of fluorine can enhance key characteristics such as lipophilicity, metabolic stability, and bioavailability. numberanalytics.com These modifications are highly desirable in drug development, as they can improve the efficacy and pharmacokinetic profiles of pharmaceutical agents. sigmaaldrich.com Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. Notable examples include the anticancer drug 5-fluorouracil (B62378) and fluoroquinolone antibiotics. numberanalytics.com

Beyond life sciences, fluorinated aromatics are integral to materials science. researchgate.net They are used to create advanced materials like fluoropolymers (e.g., polytetrafluoroethylene, PTFE), which are valued for their exceptional thermal stability and chemical resistance. numberanalytics.com Furthermore, these compounds are finding applications in the development of liquid crystals and materials for organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The unique properties conferred by fluorine atoms justify the often higher production costs associated with these specialized compounds. researchgate.net

Academic Significance of Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Applied Science

Benzonitrile, a simple aromatic compound with a cyano (-C≡N) group, and its derivatives are cornerstones of synthetic chemistry. chemcess.comwikipedia.org The nitrile group is a versatile functional group that serves as a valuable precursor to a wide range of other chemical entities. It can be hydrolyzed to form benzoic acids, reduced to produce benzylamines, or reacted with Grignard reagents to yield ketones like acetophenone. chemcess.com

This chemical versatility makes benzonitrile derivatives crucial intermediates in the production of pharmaceuticals, pesticides, dyes, and other specialty chemicals. chemcess.comrsc.org For instance, benzonitrile is a key precursor to benzoguanamine, which is used to produce heat-resistant thermosetting resins for coatings and adhesives. chemcess.com In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in critical binding interactions with biological targets like enzymes. nih.gov It is a feature of numerous prescribed drugs, where it often contributes to the molecule's efficacy and metabolic stability. nih.gov The discovery of benzonitrile in the interstellar medium has also added a new dimension to its academic interest, highlighting it as the first aromatic molecule detected in space. acs.org

Current Research Landscape of Difluorinated Methylbenzonitrile Congeners

Within the family of fluorinated benzonitriles, difluorinated methylbenzonitrile congeners represent a class of compounds with significant research interest. These molecules serve as highly valuable building blocks for complex, high-value chemicals, particularly in the pharmaceutical and agrochemical industries. innospk.com The specific arrangement of the two fluorine atoms and the methyl group on the benzonitrile core allows for fine-tuning of the molecule's steric and electronic properties, enabling precise control over subsequent chemical reactions. innospk.com

For example, isomers such as 4-fluoro-2-methylbenzonitrile (B118529) are used as essential building blocks for active pharmaceutical ingredients (APIs), including trelagliptin (B1683223), a drug for treating type II diabetes. ossila.com This same isomer is also used to synthesize emitters for thermally activated delayed fluorescence (TADF) in OLED technology, leading to devices with exceptional efficiency. ossila.com Other congeners, like 3,5-difluoro-2-methylbenzonitrile, are sought after for their role as precursors in creating fluorinated compounds with enhanced metabolic stability, a critical factor in modern drug design. innospk.com The reactivity of the nitrile group combined with the unique properties imparted by the fluorine substituents makes these compounds powerful tools for chemists developing new materials and medicines. innospk.comossila.com

The compound 2,5-Difluoro-4-methylbenzonitrile (CAS Number: 1003708-66-4) is a specific isomer within this important class of molecules. sigmaaldrich.com

| Chemical Properties of this compound | |

|---|---|

| Property | Value |

| CAS Number | 1003708-66-4 sigmaaldrich.com |

| Molecular Formula | C8H5F2N |

| Molecular Weight | 153.13 g/mol sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNDTPNCYOHHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629197 | |

| Record name | 2,5-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-66-4 | |

| Record name | 2,5-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Difluoro 4 Methylbenzonitrile

Precursor-Based Synthetic Routes

The synthesis of 2,5-Difluoro-4-methylbenzonitrile often begins with precursors that already contain the difluoro-methyl-benzene framework. The final step is typically the introduction of the nitrile functional group through various chemical transformations.

Halogen-Nitrile Exchange Strategies and Optimizations

A prominent method for synthesizing benzonitriles is the cyanation of an aryl halide, a reaction commonly known as a halogen-nitrile exchange. This strategy involves the substitution of a halogen atom (typically bromine or chlorine) on the aromatic ring with a cyanide group. The Rosenmund-von Braun reaction is a classic example of this transformation, traditionally using copper(I) cyanide (CuCN).

In a typical procedure analogous to the synthesis of related fluorinated benzonitriles, a precursor such as 4-bromo-2,5-difluorotoluene would be reacted with a cyanide source. prepchem.com A common choice for the cyanide source is copper(I) cyanide, often requiring high reaction temperatures in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). prepchem.comgoogle.com

The reaction involves refluxing the aryl bromide with cuprous cyanide, often overnight, to ensure complete conversion. prepchem.com The work-up procedure typically involves treating the reaction mixture with a base, such as ammonium (B1175870) hydroxide (B78521), to complex with the copper salts, followed by extraction of the desired nitrile product with an organic solvent like dichloromethane. prepchem.com

Modern advancements in cross-coupling catalysis have introduced palladium- or nickel-catalyzed cyanation reactions, which can offer milder reaction conditions and broader substrate scope. Reagents like zinc cyanide or potassium hexacyanoferrate(II) are often used in these catalytic systems.

Table 1: Halogen-Nitrile Exchange Reaction Parameters

| Precursor | Cyanide Source | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Bromo-2,5-difluorotoluene | Copper(I) Cyanide (CuCN) | Dimethylformamide (DMF) | Reflux | This compound |

| 2-Fluoro-4-nitroaniline | Diazotization then CuBr/CuCN | N-Methyl-2-pyrrolidone (NMP) | N/A | 2-Fluoro-4-nitrobenzonitrile google.com |

Transformations from Carboxylic Acid Derivatives

Another significant pathway to this compound involves the dehydration of the corresponding primary amide, 2,5-Difluoro-4-methylbenzamide. This amide is typically synthesized from the parent carboxylic acid, 2,5-Difluoro-4-methylbenzoic acid.

The synthesis sequence begins with the carboxylic acid, which can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia source to form the primary amide. The final step is the dehydration of the amide to the nitrile. A wide variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

Alternatively, recent developments have focused on the direct conversion of carboxylic acids to nitriles, bypassing the isolation of the amide intermediate. One such method involves the use of benzothiazolium triflate reagents, which can facilitate the direct deoxygenative conversion of carboxylic acids into acyl fluorides, which can then be further transformed. nih.gov While not a direct conversion to a nitrile, this highlights the reactivity of carboxylic acid derivatives in forming related functional groups.

Table 2: Synthesis via Carboxylic Acid Derivative

| Starting Material | Intermediate | Reagent for Nitrile Formation | Product |

|---|---|---|---|

| 2,5-Difluoro-4-methylbenzoic acid | 2,5-Difluoro-4-methylbenzamide | Phosphorus Pentoxide (P₂O₅) | This compound |

| 4-Methylbenzoic acid | N/A | BT-SCF₃ (for acyl fluoride) | 4-Methylbenzoyl fluoride (B91410) nih.gov |

Derivatization via Hydroxymethyl Intermediates

A less common but viable route proceeds through a hydroxymethyl intermediate, such as (2,5-Difluoro-4-methylphenyl)methanol. This pathway is analogous to methods used for preparing similar benzonitriles. google.com The synthesis involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with cyanide.

First, the benzylic alcohol is converted into a good leaving group. This is typically achieved by reaction with reagents like thionyl chloride to form a benzyl (B1604629) chloride or with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a tosylate.

In the second step, the activated intermediate is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. The cyanide ion acts as a nucleophile, displacing the leaving group to form the desired this compound. This method avoids the use of often toxic heavy metal cyanides like CuCN. google.com

Targeted Fluorination Strategies in Benzonitrile (B105546) Synthesis

Instead of starting with a pre-fluorinated core, some synthetic strategies involve the introduction of fluorine atoms onto a benzonitrile scaffold at a later stage. These methods rely on the principles of electrophilic or nucleophilic fluorination.

Regioselective Introduction of Fluorine Atoms

The regioselective fluorination of an aromatic ring presents a significant synthetic challenge due to the need to control the position of the incoming fluorine atom. For the synthesis of this compound, this would ideally start from 4-methylbenzonitrile. nist.gov

Electrophilic fluorination would require a powerful fluorinating agent and careful control of directing group effects. The methyl and nitrile groups on the starting material have opposing directing effects (ortho/para for methyl, meta for nitrile), which complicates achieving the desired 2,5-disubstitution pattern.

A more controlled approach involves nucleophilic aromatic substitution (SₙAr) on a substrate with appropriately positioned leaving groups (like nitro or chloro groups) that activate the ring for nucleophilic attack by a fluoride source, such as potassium fluoride. However, building the molecule from already fluorinated precursors is often more straightforward and higher yielding.

Exploration of Novel Fluorinating Reagents

The field of fluorine chemistry has seen the development of numerous novel fluorinating reagents that offer improved safety, selectivity, and reactivity. tcichemicals.com While direct late-stage fluorination to produce this compound is not a commonly cited method, these reagents are crucial for creating the necessary fluorinated precursors.

Nucleophilic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) and 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) are used to convert hydroxyl groups to fluorine atoms. tcichemicals.com For instance, a dihydroxylated methylbenzonitrile precursor could potentially be fluorinated using such reagents. FLUOLEAD™ is noted for its high thermal stability and less fuming character compared to older reagents like DAST. tcichemicals.com

Electrophilic Fluorinating Agents: Reagents based on an N-F bond, such as Selectfluor® (F-TEDA-BF₄), are powerful electrophilic fluorinating agents. These are used to introduce fluorine onto electron-rich aromatic rings. A potential, albeit challenging, route could involve the directed ortho-lithiation of a suitable benzonitrile derivative followed by quenching with an electrophilic fluorine source.

The choice of synthetic strategy for this compound depends on factors such as the availability of starting materials, desired scale, and the need to avoid certain toxic reagents. Precursor-based routes, particularly halogen-nitrile exchange, remain a primary and well-documented approach for its preparation.

Advanced Synthetic Approaches and Process Enhancement

The synthesis of specialty chemicals like this compound is continuously evolving, driven by the need for more efficient, cost-effective, and environmentally responsible methods. Advanced synthetic approaches focus on enhancing reaction parameters, improving yield and purity, and ensuring that processes are scalable and sustainable. This involves the exploration of novel catalytic systems, the integration of green chemistry principles, and the development of methodologies suitable for large-scale production.

Catalytic Systems in Nitrile Formation

The introduction of a nitrile group onto an aromatic ring, a process known as cyanation, is a cornerstone of synthesizing benzonitriles. Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to achieve this transformation with high efficiency and selectivity. The primary starting materials for these reactions are typically aryl halides or their equivalents (like triflates), which are coupled with a cyanide source. Palladium, nickel, and copper are the most prominent metals used in these catalytic systems.

Palladium-Catalyzed Cyanation: Palladium-based catalysts are widely used for their high reactivity and broad functional group tolerance. nih.gov These reactions typically involve the coupling of an aryl bromide or chloride with a cyanide source. A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion, which can irreversibly bind to the palladium center. nih.gov To overcome this, modern protocols often use less soluble or complexed cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which maintain a low concentration of free cyanide in the reaction mixture. organic-chemistry.orgresearchgate.net The choice of ligand is also crucial for the success of the reaction, with electron-rich, bulky phosphine (B1218219) ligands like DPEphos and tBu₃P being particularly effective. organic-chemistry.orgorganic-chemistry.org These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. Mild reaction conditions, sometimes as low as room temperature, have been developed, making the process applicable to a wide range of sensitive substrates. organic-chemistry.orgmit.edu

Table 1: Examples of Palladium-Catalyzed Cyanation Systems

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | DPEphos | K₄[Fe(CN)₆] | MeCN–H₂O | Low catalyst loading, mild conditions (75 °C), suitable for aryl imidazolylsulfonates. organic-chemistry.org |

| [(allyl)PdCl]₂ | tBu₃P | NaCN | MeCN-THF | Utilizes recyclable, low-boiling solvents; practical for scale-up. organic-chemistry.org |

| Pd/C | None | K₄[Fe(CN)₆] | Not specified | Heterogeneous catalyst, ligand-free, allows for catalyst recycling. organic-chemistry.org |

Nickel-Catalyzed Cyanation: Nickel catalysts offer a more cost-effective alternative to palladium and are particularly effective for the cyanation of less reactive aryl chlorides. organic-chemistry.org Systems using NiCl₂ in combination with a ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and zinc as a reductant can efficiently convert aryl chlorides, bromides, and iodides using Zn(CN)₂. organic-chemistry.org Additives such as 4-(Dimethylamino)pyridine (DMAP) can further enhance the reaction's efficiency. organic-chemistry.org Reductive coupling methods have also been developed using nickel catalysts, which employ alternative, non-cyanide salt reagents like 2-methyl-2-phenyl malononitrile (B47326) (MPMN), avoiding the use of highly toxic cyanide sources altogether. acs.org

Copper-Catalyzed Cyanation: The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is one of the oldest methods for synthesizing benzonitriles. researchgate.net While traditional methods required high temperatures and stoichiometric amounts of copper(I) cyanide, modern advancements have led to catalytic versions that operate under milder conditions. researchgate.net These systems often use ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) to facilitate the reaction. researchgate.net Similar to palladium catalysis, potassium ferrocyanide (K₄[Fe(CN)₆]) is frequently used as a less toxic and low-cost cyanide source. researchgate.netresearchgate.net

Principles of Green Chemistry in Synthesis Design

The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact and enhance safety. jptcp.com The synthesis of this compound can be made more sustainable by adhering to these principles. researchgate.net

Key green chemistry considerations include:

Use of Safer Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. researchgate.netresearchgate.netrsc.org Aqueous biphasic catalysis, for example, allows for the reaction to occur in water, simplifying product separation and catalyst recycling. rsc.org Ionic liquids can act as both solvent and catalyst, are non-volatile, and can be designed for easy recovery and reuse. rsc.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic cyanations are inherently more atom-economical than older stoichiometric methods. The choice of cyanide source also plays a role; cyanide-free methods that generate the nitrile group in situ represent a significant advance in this area. unipr.itrsc.org

Use of Less Hazardous Reagents: A major focus is replacing highly toxic cyanide sources like NaCN or KCN. Potassium ferrocyanide (K₄[Fe(CN)₆]) is considered a much safer alternative because the cyanide ions are tightly bound within the iron complex, leading to a slow release and preventing high concentrations of free cyanide. organic-chemistry.orgresearchgate.net Other approaches circumvent the use of cyanide salts entirely, for instance, by using reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) or by generating the nitrile from functional groups like amides or carboxylic acids. rsc.orgacs.org

Catalyst Efficiency and Recycling: The use of highly efficient catalysts at low loadings reduces waste and cost. organic-chemistry.org Heterogeneous catalysts, such as palladium supported on charcoal (Pd/C) or other materials, are particularly advantageous as they can be easily separated from the reaction mixture and recycled for multiple runs, aligning with green chemistry goals. organic-chemistry.org

A notable green synthetic route for benzonitriles involves the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) in the presence of an ionic liquid, which serves as a co-solvent, catalyst, and phase-separator, eliminating the need for metal catalysts and simplifying the purification process. rsc.org

Methodologies for Scalable Synthesis in Research

Transitioning a synthetic protocol from a laboratory research scale to a larger, potentially industrial, scale requires methodologies that are robust, reproducible, and safe. For the synthesis of compounds like this compound, flow chemistry has emerged as a powerful technology for process enhancement and scalability. researchgate.net

Continuous Flow Chemistry: Instead of traditional batch processing where reagents are mixed in a large vessel, flow chemistry involves pumping reactants through a network of tubes and reactors. rsc.org This approach offers several distinct advantages for scalable synthesis:

Enhanced Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given moment. This minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents. lookchem.com

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better consistency, higher yields, and improved purity of the product. lookchem.com

Improved Efficiency and Throughput: Flow systems can be operated continuously for extended periods, allowing for the production of large quantities of material from a small reactor setup. The scalability is a matter of running the system for a longer time rather than using larger reactors. rsc.orgrsc.org

Facilitation of Hazardous Reactions: Reactions involving unstable intermediates or toxic gases can be performed more safely in a closed-loop flow system.

A continuous flow process for the synthesis of aryl nitriles using TosMIC as a cyanide-free source has been developed, demonstrating high throughput (up to 8.8 g h⁻¹) and operational simplicity. rsc.orgrsc.org Similarly, catalyst-based reactions can be adapted to flow systems. For example, a packed-bed reactor containing a heterogeneous catalyst can be used for continuous cyanation, simplifying catalyst separation and reuse. High-temperature and high-pressure conditions, which can be difficult and dangerous to achieve in batch reactors, are more easily and safely managed in a flow setup, enabling novel reaction pathways such as the catalyst-free conversion of carboxylic acids to nitriles using supercritical acetonitrile. acs.org

Chemical Transformations and Mechanistic Insights of 2,5 Difluoro 4 Methylbenzonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgebsco.com This inherent reactivity allows for a range of transformations that convert the nitrile into other valuable functional groups.

Hydrolytic Transformations and Amidation Pathways

Nitriles can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acids. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated. libretexts.orglibretexts.org

In the case of 2,5-Difluoro-4-methylbenzonitrile, acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the cyano carbon. A subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to 2,5-Difluoro-4-methylbenzamide. chemistrysteps.comnih.gov Under forcing conditions with prolonged heating, this amide can be further hydrolyzed to produce 2,5-Difluoro-4-methylbenzoic acid. chemicalbook.com

The reaction pathway is summarized below:

Step 1 (Amidation): this compound + H₂O/H⁺ → 2,5-Difluoro-4-methylbenzamide

Step 2 (Hydrolysis): 2,5-Difluoro-4-methylbenzamide + H₂O/H⁺ → 2,5-Difluoro-4-methylbenzoic acid + NH₄⁺

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the cyano carbon, followed by protonation steps to form the amide, which is then further hydrolyzed to the carboxylate salt. libretexts.org

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents | Intermediate Product | Final Product |

| This compound | H₂O, H₂SO₄ (mild conditions) | 2,5-Difluoro-4-methylbenzamide nih.gov | - |

| This compound | H₂O, H₂SO₄ (prolonged heating) | 2,5-Difluoro-4-methylbenzamide | 2,5-Difluoro-4-methylbenzoic acid chemicalbook.com |

| This compound | H₂O, NaOH (heating) | 2,5-Difluoro-4-methylbenzamide | Sodium 2,5-difluoro-4-methylbenzoate |

Reductive Conversion to Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation is a valuable synthetic method for producing primary amines. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org This initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. A second hydride addition then occurs, leading to a dianion intermediate. libretexts.orglibretexts.org Subsequent quenching of the reaction with water protonates the dianion to yield the final primary amine, (2,5-Difluoro-4-methylphenyl)methanamine.

Nucleophilic Addition Reactions at the Cyano Center

The electrophilic nature of the nitrile carbon allows for addition reactions with potent carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.com This reaction provides a pathway to synthesize ketones. The reaction begins with the nucleophilic attack of the carbanion from the organometallic reagent on the cyano carbon, breaking one of the π-bonds and forming a resonance-stabilized imine anion. This intermediate is then hydrolyzed in an acidic workup, which converts the imine into a ketone. libretexts.orgchemistrysteps.com

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would proceed as follows:

Nucleophilic Addition: this compound + CH₃MgBr → Iminium salt intermediate

Hydrolysis: Iminium salt intermediate + H₃O⁺ → 1-(2,5-Difluoro-4-methylphenyl)ethan-1-one + NH₃

Reactions Involving the Aromatic Substituents

The substituents on the benzene (B151609) ring—two fluorine atoms, a methyl group, and a nitrile group—collectively influence the ring's electron density and regioselectivity in substitution reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. labster.com The rate and position of this substitution are determined by the electronic properties of the substituents already present. libretexts.org

The substituents on this compound have the following effects:

-CN (Nitrile): A strong electron-withdrawing group that deactivates the ring and is a meta-director. uci.edu

-CH₃ (Methyl): An electron-donating group that activates the ring and is an ortho, para-director. uci.edu

In this compound, the aromatic ring is significantly deactivated due to the presence of three electron-withdrawing groups (two -F and one -CN) relative to the activating methyl group. Therefore, EAS reactions would be very slow and require harsh conditions. libretexts.org If a reaction were to occur, predicting the site of substitution is complex. The directing effects of the substituents are as follows:

The nitrile group at C1 directs incoming electrophiles to C3.

The fluorine atom at C2 directs to C3 (para) and C1 (ortho, blocked).

The methyl group at C4 directs to C3 and C5 (ortho positions).

The fluorine atom at C5 directs to C4 (ortho, blocked) and C6 (para).

Considering these influences, the C3 and C6 positions are the most likely sites for electrophilic attack, with C3 being particularly favored due to the converging directing effects of the nitrile, C2-fluoro, and C4-methyl groups.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the ring is substituted with strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

This compound is well-suited for SNAr reactions for the following reasons:

The nitrile group (-CN) is a powerful electron-withdrawing group.

Fluoride (B91410) is an excellent leaving group in SNAr reactions, often superior to other halogens because the high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic, and the rate-determining step is typically the nucleophilic attack, not the leaving group's departure. masterorganicchemistry.com

The fluorine atom at position C2 is ortho to the electron-withdrawing nitrile group, making it highly activated for substitution. The fluorine at C5 is meta to the nitrile, and therefore significantly less reactive towards SNAr. masterorganicchemistry.com Consequently, nucleophiles will selectively displace the fluorine at the C2 position.

Table 2: Regioselectivity in SNAr of this compound

| Position of Leaving Group | Relationship to -CN group | Activation towards SNAr | Expected Reactivity |

| C2-Fluorine | ortho | High | Reactive |

| C5-Fluorine | meta | Low | Unreactive |

A typical SNAr reaction would involve reacting this compound with a nucleophile such as an amine (e.g., morpholine), an alkoxide (e.g., sodium methoxide), or ammonia (B1221849) in a polar aprotic solvent like DMSO or DMF. nih.gov The reaction with morpholine, for instance, would yield 2-(morpholin-4-yl)-5-fluoro-4-methylbenzonitrile.

Functionalization and Derivatization of the Methyl Group

The methyl group of this compound serves as a key handle for introducing diverse functionalities. A common and effective method for activating this methyl group is through free-radical bromination, which transforms it into a bromomethyl group. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. rsc.orgprepchem.com The reaction proceeds via a free radical chain mechanism, where the initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical. The stability of this radical is crucial for the regioselectivity of the reaction, favoring substitution at the methyl group over the aromatic ring. The benzylic radical then reacts with another molecule of NBS to yield the desired 4-(bromomethyl)-2,5-difluorobenzonitrile (B1441532) and a succinimidyl radical, which continues the chain process.

The resulting 4-(bromomethyl)-2,5-difluorobenzonitrile is a versatile intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide array of derivatives. For instance, it can undergo nucleophilic substitution reactions with amines to form secondary or tertiary amines, or with alcohols and alkoxides to produce ethers. rsc.orgresearchgate.net These reactions significantly expand the molecular diversity that can be achieved from the starting material.

| Reagent | Product | Reaction Type |

| N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)-2,5-difluorobenzonitrile | Free-Radical Bromination |

| Amines | 4-((Dialkylamino)methyl)-2,5-difluorobenzonitrile | Nucleophilic Substitution |

| Alcohols/Alkoxides | 4-(Alkoxymethyl)-2,5-difluorobenzonitrile | Nucleophilic Substitution |

Advanced Coupling Reactions and Complex Molecule Synthesis

The functionalized derivatives of this compound are valuable precursors for constructing more complex molecular architectures through various coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The brominated derivative, 4-(bromomethyl)-2,5-difluorobenzonitrile, can participate in such reactions. For example, in a Suzuki-Miyaura coupling, the bromomethyl group can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. researchgate.net This reaction allows for the formation of a new carbon-carbon bond, leading to the synthesis of diarylmethane or allylbenzene (B44316) derivatives. The catalytic cycle for the Suzuki-Miyaura reaction typically involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.org

The nitrile group and fluorine atoms on the aromatic ring are generally stable under these conditions, highlighting the chemoselectivity of this methodology. The choice of ligands for the palladium catalyst can be crucial in optimizing the reaction yield and scope. researchgate.net

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Diaryl Methane Derivative |

| Vinylboronic acid | Pd catalyst, Base | Allylbenzene Derivative |

Formation of Diverse Heterocyclic Systems

The derivatives of this compound are instrumental in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. For instance, the aminomethyl derivatives, obtained from the reaction of 4-(bromomethyl)-2,5-difluorobenzonitrile with amines, can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Furthermore, the nitrile group itself can be a precursor for heterocycle formation. For example, it can react with suitable binucleophiles to construct fused heterocyclic systems. A notable application is in the synthesis of pyridopyrimidine derivatives. researchgate.netajol.info These compounds are of significant interest due to their wide range of biological activities. rsc.orgprepchem.com The synthesis can involve the reaction of a functionalized 2,5-difluorobenzonitrile (B1295057) derivative with a suitable pyrimidine (B1678525) precursor, often involving a condensation and cyclization sequence to build the fused ring system.

Preparation of Functionalized Intermediates for Downstream Synthesis

The chemical transformations of this compound provide access to a variety of functionalized intermediates that are valuable for further synthetic manipulations. The bromination of the methyl group to 4-(bromomethyl)-2,5-difluorobenzonitrile is a prime example of generating a key intermediate. rsc.orgprepchem.com

This brominated intermediate can be converted to other useful functional groups. For example, oxidation of the corresponding alcohol, obtained by hydrolysis of the bromide, can yield the corresponding aldehyde or carboxylic acid. These oxygenated derivatives open up another avenue of chemical transformations, such as Wittig reactions or esterifications, further expanding the synthetic utility of the original scaffold. The strategic functionalization of this compound thus provides a platform for the efficient construction of a diverse library of complex molecules for various applications.

Applications in Advanced Chemical Synthesis and Functional Materials Research

Role as an Intermediate in Pharmaceutical Research and Development

In the realm of medicinal chemistry, fluorinated intermediates are indispensable for the development of modern therapeutics. The strategic incorporation of fluorine atoms into a drug candidate can significantly enhance its pharmacological profile. tandfonline.comnih.gov Compounds like 2,5-Difluoro-4-methylbenzonitrile provide a scaffold that already contains these beneficial atoms, streamlining the synthesis of new and improved pharmaceutical agents. innospk.com

This compound functions as a precursor in the multi-step synthesis of biologically active molecules. The nitrile group (-CN) is a versatile functional group that can be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, which are common in drug structures. The difluoro-methylphenyl core is integrated into larger molecules designed to interact with specific biological targets.

A pertinent example, demonstrating the utility of a methylbenzonitrile core, is in the development of novel dual A2A/A2B adenosine (B11128) receptor (AR) antagonists for cancer immunotherapy. nih.gov Researchers have designed and synthesized a series of compounds based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov These antagonists are designed to block the activity of adenosine receptors, which can suppress the immune response within the tumor microenvironment. nih.gov In these syntheses, a methylbenzonitrile-containing fragment is coupled with other heterocyclic systems to create the final drug candidates. nih.gov Several of the synthesized compounds demonstrated potent inhibitory activities in in-vitro assays. nih.gov

Table 1: Inhibitory Activity of Synthesized Methylbenzonitrile Derivatives

This table showcases the biological activity of select compounds from a study focused on developing A2A/A2B adenosine receptor antagonists, highlighting the potential of molecules derived from a methylbenzonitrile core.

| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) |

|---|---|---|

| 7i | 1.87 | 14.12 |

| 7f | 2.15 | 29.51 |

| AB928 (Reference) | 1.74 | 24.31 |

Data sourced from a study on dual A2A/A2B adenosine receptor antagonists. nih.gov

Key influences of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.govacs.org By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can block metabolic pathways, specifically oxidation by cytochrome P450 enzymes. nih.govacs.org This modification can increase the drug's half-life and bioavailability. nih.gov

Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule. nih.gov This enhancement can improve a drug's ability to permeate cellular membranes, which is crucial for reaching its intracellular target and for absorption from the gastrointestinal tract. tandfonline.comnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule. tandfonline.com This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein or enzyme, thereby increasing the drug's potency and binding affinity. tandfonline.com

pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa (increase the acidity) of nearby functional groups. tandfonline.com For drug candidates containing basic amine groups, this can be advantageous for reducing basicity, which may improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state at physiological pH. tandfonline.comnih.gov

Table 2: Key Properties of Fluorine in Drug Design

This table summarizes the significant physicochemical properties of the fluorine atom and their resulting impact on the pharmacokinetic profile of a drug molecule.

| Property of Fluorine | Consequence in Drug Design | Reference |

|---|---|---|

| Small van der Waals Radius (1.47 Å) | Minimal steric hindrance, allowing it to act as a bioisostere of a hydrogen atom (1.20 Å). | tandfonline.com |

| High Electronegativity (3.98 Pauling scale) | Alters electron distribution, impacts pKa, and can form favorable polar interactions with biological targets. | tandfonline.com |

| High C-F Bond Strength (~109 kcal/mol) | Increases metabolic stability by blocking sites of oxidation, leading to a longer drug half-life. | nih.govacs.org |

| Increased Lipophilicity | Enhances membrane permeability, potentially improving absorption and distribution. | tandfonline.comnih.gov |

Intermediates like this compound are instrumental in advancing drug discovery programs. By providing a pre-functionalized core, they enable chemists to more efficiently explore novel chemical space and develop new therapeutic agents. nih.gov The development of the aforementioned A2A/A2B adenosine receptor antagonists for cancer immunotherapy serves as a prime example. nih.gov In that research, compound 7i , built from a methylbenzonitrile scaffold, not only showed excellent inhibitory activity on the A2A receptor, comparable to the reference compound, but also demonstrated superior inhibitory activity on the A2B receptor. nih.gov Furthermore, it showed good stability in liver microsome assays and acceptable pharmacokinetic properties in vivo, underscoring its potential as a developmental candidate. nih.gov Such findings illustrate how the use of specific building blocks contributes directly to the creation of innovative medicines with improved therapeutic profiles. nih.gov

Utility in Agrochemical Research and Formulation

Similar to the pharmaceutical sector, the agrochemical industry relies on the synthesis of novel organic molecules to develop effective and selective herbicides, pesticides, and fungicides. Fluorinated intermediates play a significant role in this field, with compounds like this compound serving as valuable starting materials. innospk.com

The chemical scaffold of this compound is a platform for creating new active ingredients for crop protection. The presence of fluorine atoms can enhance the efficacy and metabolic stability of agrochemicals in target pests and plants. innospk.com The nitrile group can be chemically modified to produce a variety of functional groups essential for biological activity. Research in this area focuses on synthesizing derivatives and screening them for herbicidal or pesticidal effects. The use of such specialized intermediates is crucial for driving innovation in the development of next-generation agrochemical solutions that are more potent and potentially have a better environmental profile. innospk.com For instance, related difluorinated aromatic compounds are known precursors in the synthesis of effective pesticides and herbicides. innospk.com

Structure-Activity Relationship (SAR) is a fundamental concept in the design of new agrochemicals. nih.gov It involves systematically modifying the chemical structure of a lead compound to understand how specific changes affect its biological activity. The this compound core provides an excellent basis for SAR studies. Researchers can:

Transform the nitrile group: Convert the nitrile to an amide, carboxylic acid, or tetrazole to investigate how this change impacts target binding and uptake.

Modify the methyl group: Oxidize or substitute the methyl group to explore the steric and electronic requirements in that region of the molecule.

Introduce additional substituents: Add other chemical groups to the aromatic ring to probe for additional binding interactions and optimize physicochemical properties like solubility and soil mobility.

Through such systematic studies, chemists can fine-tune the molecular architecture to maximize efficacy against the target pest or weed while minimizing effects on non-target organisms and the environment. nih.gov This rational design approach, starting from a well-defined intermediate, is essential for discovering new, effective, and safer agrochemical products. innospk.comnih.gov

Integration into Materials Science and Engineering

The strategic placement of two fluorine atoms and a methyl group on the benzonitrile (B105546) ring positions this compound as a potentially valuable intermediate in materials science. Fluorination is a well-established strategy for modifying the electronic and physical properties of organic molecules, often enhancing thermal stability, and altering intermolecular interactions. The nitrile group, a versatile functional group, can participate in various chemical transformations, making it a key reactive site for polymerization and functionalization.

Precursor for Specialty Polymers and Resins

While specific examples of polymers and resins derived directly from this compound are not prominently reported, its structural motifs are found in various advanced polymeric systems. Fluorinated polymers are known for their exceptional chemical resistance, low surface energy, and thermal stability. The presence of the methyl group could further influence polymer solubility and processing characteristics.

The nitrile functionality can be a key component in the formation of high-performance polymers. For instance, nitrile groups can undergo cyclotrimerization to form highly cross-linked and thermally stable triazine rings, a characteristic of certain high-performance resins. While there is no direct evidence of this compound being used in this capacity, its structure is analogous to monomers used in the synthesis of such materials.

Renewable resources are also being explored for the synthesis of novel resins, such as those derived from 2,5-diformylfuran and urea, which form cross-linked structures. cnrs.fr This highlights the ongoing search for new monomers to create polymers with unique properties, a category into which this compound could potentially fall in future research.

Development of Optoelectronic and Functional Materials

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), is a rapidly advancing field. Fluorinated benzonitrile derivatives have shown promise in this area. For example, the related compound 4-Fluoro-2-methylbenzonitrile (B118529) is used as an intermediate in the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs. ossila.com An emitter synthesized from this compound demonstrated high thermal stability and led to an OLED device with impressive efficiency metrics. ossila.com

The introduction of fluorine atoms into organic semiconductors can influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance. nih.govresearchgate.net While no specific optoelectronic devices employing this compound have been detailed in the available literature, its structure suggests it could be a candidate for investigation in the synthesis of new organic semiconductors. The combination of electron-withdrawing fluorine atoms and the nitrile group, along with the methyl group, could provide a means to fine-tune the optoelectronic properties of resulting materials.

Applications in Advanced Coating Technologies and Polymer Science

The properties of fluorinated compounds, such as low surface energy and high thermal stability, make them attractive for use in advanced coatings. While there is no direct research detailing the use of this compound in coating formulations, polymers incorporating similar fluorinated structures are known. For example, poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] is a component of a fluoropolymer with low surface free energy. researchgate.net

The synthesis of novel polymers with specific functionalities is a continuous effort in polymer science. The reactivity of the nitrile group in this compound could allow for its incorporation into various polymer backbones or as a pendant group, potentially imparting unique surface properties or enhancing the performance of coating materials. Further research would be needed to explore these potential applications and to characterize the properties of any resulting polymers or coatings.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated aromatic compound like 2,5-Difluoro-4-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

In the ¹H NMR spectrum of this compound, signals corresponding to the methyl group and the aromatic protons are expected. The methyl (–CH₃) protons are chemically equivalent and should appear as a single signal, likely a triplet due to coupling with the adjacent fluorine atom at position 4. The two aromatic protons are in distinct chemical environments and are expected to produce separate signals. The proton at position 3 (H-3) would be coupled to the fluorine at position 2 and the fluorine at position 5, while the proton at position 6 (H-6) is coupled to the fluorine at position 5. This H-F coupling results in complex splitting patterns for the aromatic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Integration |

| Aromatic CH (H-3) | 7.0 - 8.0 | Doublet of doublets (dd) | 1H |

| Aromatic CH (H-6) | 7.0 - 8.0 | Doublet of doublets (dd) | 1H |

| Methyl CH₃ | 2.0 - 2.5 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated, corresponding to the methyl carbon, the nitrile carbon, and the six carbons of the benzene (B151609) ring. The signals for the carbons directly bonded to fluorine (C-2 and C-5) will appear as doublets with large coupling constants (¹JCF). Other carbons in the ring will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), providing valuable data for definitive signal assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C≡N | 115 - 120 | Singlet or small triplet |

| C-1 | 105 - 115 | Triplet (t) |

| C-2 | 155 - 165 | Doublet (d) |

| C-3 | 115 - 125 | Doublet of doublets (dd) |

| C-4 | 125 - 140 | Triplet (t) |

| C-5 | 155 - 165 | Doublet (d) |

| C-6 | 110 - 120 | Doublet of doublets (dd) |

| –CH₃ | 15 - 25 | Quartet (q) or doublet of doublets (dd) |

¹⁹F NMR is a highly sensitive technique essential for characterizing fluorinated compounds. wikipedia.org Since the two fluorine atoms in this compound are in non-equivalent chemical environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shift values are highly indicative of the electronic environment of each fluorine atom. wikipedia.orghuji.ac.il Furthermore, these signals would likely appear as complex multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), particularly the aromatic protons at positions 3 and 6 and the methyl protons at position 4. huji.ac.il

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity (due to H-F and F-F coupling) |

| F-2 | -110 to -140 | Complex multiplet |

| F-5 | -110 to -140 | Complex multiplet |

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and confirming molecular structure.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp band in the range of 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| C≡N Stretch | 2220 - 2240 | 2220 - 2240 | Strong (FTIR), Strong (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 | Strong (FTIR) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, the molecular formula is C₈H₅F₂N, leading to a calculated molecular weight of approximately 153.13 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) with a corresponding peak at m/z 153. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, influenced by the stability of the resulting fragments. A primary fragmentation event could be the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 138. Another plausible fragmentation is the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for benzonitriles, which would result in a fragment at m/z 126. The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

To illustrate potential fragmentation, we can consider the experimentally determined mass spectrum of the closely related compound, 2,5-Difluorobenzonitrile (B1295057). Its spectrum shows a prominent molecular ion peak and fragments corresponding to the loss of HCN and subsequent ring fragments. For this compound, we would anticipate a similar pattern, with the key difference being the initial loss of the methyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 153 | [C₈H₅F₂N]⁺ (Molecular Ion) |

| 138 | [C₇H₂F₂N]⁺ (Loss of •CH₃) |

| 126 | [C₇H₅F₂]⁺ (Loss of HCN) |

Note: This data is predicted based on chemical principles and has not been experimentally verified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The benzonitrile (B105546) chromophore itself exhibits characteristic absorption bands. The presence of substituents on the benzene ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. Fluorine atoms, being electron-withdrawing through induction but electron-donating through resonance, and the methyl group, being weakly electron-donating, will influence the energy of the molecular orbitals.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are a common method to predict the UV-Vis spectra of novel compounds. researchgate.netresearchgate.net For this compound, it is anticipated that the electronic spectrum would show characteristic bands for substituted benzenes. The primary π → π* transitions are expected in the UV region. The exact positions of these absorptions would be sensitive to the solvent used due to solvatochromic effects. A bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzonitrile would be indicative of the net electronic effect of the substituents.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Type of Transition |

| ~230-250 | π → π |

| ~270-290 | π → π |

Note: These values are estimations based on the expected electronic effects of the substituents on the benzonitrile chromophore and are subject to variation based on solvent and experimental conditions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in computational chemistry to predict molecular properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

A theoretical study would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For related benzonitrile (B105546) derivatives, the HOMO is generally distributed over the benzene (B151609) ring, while the LUMO is often localized on the nitrile group.

Vibrational Frequency Calculations and Spectral Predictions

DFT calculations are also employed to predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectra. Such a study on 2,5-Difluoro-4-methylbenzonitrile would help in the assignment of its experimental spectral bands. For similar molecules, the C≡N stretching frequency is a prominent and characteristic band.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry, and DFT in particular, is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, researchers could identify transition states and intermediates. This would provide insights into the kinetics and thermodynamics of reactions such as nucleophilic aromatic substitution or reactions involving the nitrile group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the atomistic behavior of a system over time. This method is particularly useful for studying the dynamic properties of molecules in different environments.

Intermolecular Interaction Profiling

MD simulations are also well-suited for studying how molecules interact with each other in a condensed phase (liquid or solid). A simulation of this compound would reveal information about intermolecular forces, such as dipole-dipole interactions and van der Waals forces. This is crucial for understanding its bulk properties like boiling point and solubility. For benzonitrile and its derivatives, antiparallel arrangements are often observed due to the strong dipole moment of the nitrile group.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

While specific molecular docking studies on this compound are not extensively available in the public domain, the principles of this technique can be illustrated through studies on analogous compounds. For instance, the molecular docking of benzonitrile derivatives has been explored to understand their potential as therapeutic agents. In a study on 3-[1-hydroxy-[methylethyl] benzonitrile, docking simulations were used to predict its binding affinity to human gastric cancer protein. researchgate.net Such studies typically yield a docking score, which is an estimation of the binding free energy, and provide a visual representation of the ligand-protein interactions at the atomic level.

For this compound, a hypothetical docking study against a relevant biological target, such as an enzyme implicated in a disease pathway, would involve preparing the 3D structures of both the ligand and the protein. The docking software would then explore various possible binding poses of the ligand within the protein's active site, evaluating the energetic favorability of each pose. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. The fluorine atoms on the benzonitrile ring could play a significant role in these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule to enhance binding.

A hypothetical summary of docking results for this compound against a putative protein target could be presented as follows:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -7.8 | Tyr88, Phe121 | Pi-Pi Stacking |

| Ser90 | Hydrogen Bond (with nitrile) | ||

| Leu110, Val115 | Hydrophobic Interaction | ||

| Arg150 | Halogen Bond (with fluorine) |

This table is a hypothetical representation of potential molecular docking results for illustrative purposes.

The insights gained from molecular docking studies form the foundation for rational drug design. nih.gov By understanding how a ligand binds to its target, medicinal chemists can propose structural modifications to improve its potency, selectivity, and pharmacokinetic properties. The principles of rational design aim to optimize the interactions between a ligand and its protein target. 182.160.97

For this compound, several rational design principles can be applied:

Structure-Based Drug Design: If the 3D structure of a target protein is known, modifications to the this compound scaffold can be made to enhance its binding affinity. For example, if the docking simulation reveals an unoccupied hydrophobic pocket in the binding site, extending the methyl group to a larger alkyl chain could lead to improved hydrophobic interactions and higher potency.

Fluorine Substitution: The two fluorine atoms in the molecule are of particular interest. Fluorine is a small, highly electronegative atom that can significantly influence a molecule's properties, such as its metabolic stability and binding affinity. nih.gov The strategic placement of fluorine can block sites of metabolism, increasing the drug's half-life, or it can be used to modulate the acidity of nearby functional groups to optimize interactions with the target.

Bioisosteric Replacement: The nitrile group (-CN) can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a tetrazole or an oxadiazole. This can lead to improved metabolic stability or altered binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for a series of benzonitrile derivatives could be represented by an equation like:

Biological Activity = c0 + c1LogP + c2Dipole_Moment + c3*Surface_Area

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. This model would suggest that the biological activity is influenced by the lipophilicity (LogP), polarity (Dipole Moment), and size (Surface Area) of the molecules.

The development of a robust QSAR model for a series of compounds including this compound would enable the prediction of its biological activity and guide the synthesis of new analogs with potentially enhanced properties.

A hypothetical data table for a QSAR study on benzonitrile derivatives could look like this:

| Compound | Biological Activity (IC50, µM) | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |

| This compound | Predicted Value | 2.15 | 3.5 | 153.14 |

| Analog 1 | 5.2 | 1.80 | 3.2 | 140.12 |

| Analog 2 | 10.8 | 2.50 | 3.8 | 167.16 |

| Analog 3 | 2.1 | 2.05 | 3.6 | 155.15 |

This table presents a hypothetical dataset for a QSAR study to illustrate the concept.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com Future research in the synthesis of 2,5-Difluoro-4-methylbenzonitrile is expected to focus on developing more sustainable and eco-friendly pathways.

Current synthetic routes to fluorinated benzonitriles often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. wjpmr.com Emerging trends point towards the adoption of greener alternatives. For instance, the use of ionic liquids as recyclable reaction media and catalysts presents a promising avenue for the synthesis of benzonitriles. researchgate.net These approaches can simplify product separation and reduce the environmental impact. researchgate.net

Furthermore, research into solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, is gaining traction for the preparation of complex organic molecules. nih.gov This technique can lead to higher yields, reduced reaction times, and circumvention of hazardous solvents. The application of such green methodologies to the synthesis of this compound could offer significant economic and environmental advantages. wjpmr.com Another area of exploration is the use of agro-waste-derived materials as a basis for green reaction media, which has been successfully employed for the hydrolysis of nitriles and could be adapted for their synthesis. mdpi.com

A comparative look at traditional versus green synthesis highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and hazardous organic solvents. | Aims for solvent-free conditions or the use of benign solvents like water or ionic liquids. researchgate.netmdpi.com |

| Catalysts | May employ heavy metal catalysts that are difficult to separate and recycle. | Focuses on reusable heterogeneous catalysts or metal-free approaches. rsc.org |

| Energy | Can require high temperatures and prolonged reaction times. | Explores energy-efficient methods like microwave irradiation or mechanochemistry. nih.govresearchgate.net |

| Byproducts | Can generate stoichiometric amounts of toxic byproducts. | Designed for high atom economy, minimizing waste generation. wjpmr.com |

This table provides a generalized comparison of traditional and emerging green synthesis approaches.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The regioselective synthesis of polysubstituted aromatic compounds like this compound is a significant challenge. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to achieve higher selectivity and efficiency. Transition-metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis of fluorinated organic molecules. beilstein-journals.org

The development of catalysts that can facilitate the direct C-H fluorination of a methylbenzonitrile precursor would be a significant advancement, offering a more atom-economical route. beilstein-journals.org Photocatalysis, using visible light to drive chemical reactions under mild conditions, is another rapidly advancing field. beilstein-journals.org Photosensitized C-H fluorination provides an alternative to transition-metal catalysis, often with complementary selectivity. beilstein-journals.org

Researchers are also exploring the use of earth-abundant and less toxic metals as catalysts. Iron-catalyzed cross-coupling reactions, for example, are gaining attention as a more sustainable alternative to palladium-based systems. beilstein-journals.org The design of ligands that can fine-tune the reactivity and selectivity of these metal catalysts will be crucial. For instance, the use of specific auxiliaries has been shown to direct the fluorination of benzoic acid derivatives. beilstein-journals.org

The following table summarizes some emerging catalytic strategies:

| Catalytic System | Description | Potential Advantages |

| Transition-Metal Catalysis | Utilizes metals like palladium, copper, or iron to facilitate C-F bond formation. beilstein-journals.org | High efficiency and can be tuned for selectivity through ligand design. beilstein-journals.org |

| Photocatalysis | Employs light to initiate and drive chemical reactions, often at room temperature. beilstein-journals.org | Mild reaction conditions, high selectivity, and use of a renewable energy source. beilstein-journals.org |

| Enzyme Catalysis | Uses enzymes, such as the 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, for selective fluorination. nih.gov | High selectivity and operates under environmentally benign aqueous conditions. nih.gov |

| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated and recycled. rsc.org | Simplified purification and potential for continuous flow processes. rsc.org |

This table outlines various catalytic approaches that could be applied to the synthesis of this compound.

Integration into Advanced Functional Materials Platforms

Fluorinated organic compounds are highly sought after for applications in materials science due to their unique electronic and physical properties. The presence of fluorine atoms can enhance thermal stability, tune electronic energy levels, and influence molecular packing. ossila.com A key area of future research will be the integration of this compound into advanced functional materials.

One promising application is in the field of organic light-emitting diodes (OLEDs). A related compound, 4-Fluoro-2-methylbenzonitrile (B118529), is a precursor for thermally activated delayed fluorescence (TADF) emitters, which can achieve high quantum efficiencies in OLED devices. ossila.com The specific substitution pattern of this compound could lead to novel TADF materials with tailored emission colors and improved stability.

The incorporation of this compound into conjugated polymers is another exciting prospect. Fluorination of polymer backbones is a well-established strategy to lower the HOMO and LUMO energy levels, which is beneficial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net The precise impact of the 2,5-difluoro-4-methyl substitution pattern on the electronic properties and device performance of such polymers warrants thorough investigation.

Furthermore, the development of functional polymers for biosensing applications is a rapidly growing field. mdpi.com Polymers incorporating fluorinated motifs can exhibit unique properties that could be harnessed for the sensitive and selective detection of biomolecules.

Potential Applications in Novel Biomedical and Sensing Technologies

The introduction of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. nih.gov While there is no specific biomedical research on this compound reported to date, its structural motifs suggest potential for exploration in this area. For instance, the related compound 4-Fluoro-2-methylbenzonitrile is a building block for the antidiabetic drug trelagliptin (B1683223) succinate. ossila.com This highlights the potential of fluorinated methylbenzonitriles as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Future research could involve the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets. Its potential as a scaffold for the development of enzyme inhibitors, receptor antagonists, or imaging agents for positron emission tomography (PET) could be investigated. nih.gov

In the realm of sensing technologies, the unique electronic and photophysical properties that may arise from the specific fluorination pattern of this compound could be exploited. For example, derivatives of this compound could be designed as fluorescent probes for the detection of specific ions or molecules. The development of chemosensors based on fluorinated aromatic compounds is an active area of research.

Synergistic Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound is essential for its rational design into functional materials and molecules. The synergistic application of advanced spectroscopic techniques and computational modeling will be pivotal in gaining deeper mechanistic insights.

While experimental data for this compound is limited, studies on the isomeric 2-fluoro-5-methylbenzonitrile (B33194) provide a roadmap for future investigations. researchgate.net Detailed analysis of its vibrational spectra (FT-IR and FT-Raman) can be correlated with quantum mechanical calculations, such as Density Functional Theory (DFT), to provide a comprehensive understanding of its molecular structure and vibrational modes. researchgate.netijtsrd.com Such studies can elucidate the effects of the fluorine and methyl substituents on the geometry and electronic distribution of the benzonitrile (B105546) core.

Computational chemistry can also be employed to predict various properties of this compound, including its reactivity, electronic transitions, and intermolecular interactions. mdpi.com This theoretical understanding can guide the design of new synthetic routes and the prediction of the properties of materials incorporating this molecule. For example, computational modeling can help to understand the mechanism of photochemical reactions involving fluorinated compounds. nih.gov

The combination of experimental and theoretical approaches will be crucial for elucidating reaction mechanisms, predicting the properties of new materials, and accelerating the discovery of novel applications for this compound.

Q & A

Q. What are the recommended synthetic routes for 2,5-Difluoro-4-methylbenzonitrile, and how can regioselectivity challenges be addressed?